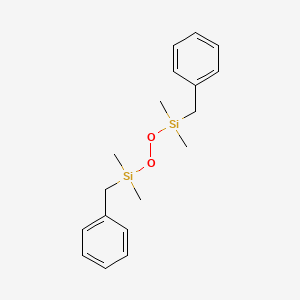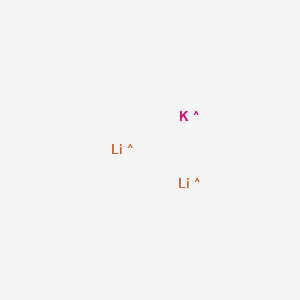
1-(Dipropoxyphosphoryl)prop-2-en-1-yl chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dipropoxyphosphoryl)prop-2-en-1-yl chloroacetate is a chemical compound with a complex structure that includes both phosphoryl and chloroacetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dipropoxyphosphoryl)prop-2-en-1-yl chloroacetate typically involves the reaction of prop-2-en-1-yl chloroacetate with dipropoxyphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted at a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(Dipropoxyphosphoryl)prop-2-en-1-yl chloroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The chloroacetate group can undergo nucleophilic substitution reactions to form various esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the chloroacetate group under mild conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine oxides.
Substitution: Esters, amides, and other substituted derivatives.
Scientific Research Applications
1-(Dipropoxyphosphoryl)prop-2-en-1-yl chloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phosphoryl and chloroacetate groups into molecules.
Biology: Potential use in the development of enzyme inhibitors and probes for studying biochemical pathways.
Medicine: Investigated for its potential as a prodrug that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Dipropoxyphosphoryl)prop-2-en-1-yl chloroacetate involves its interaction with specific molecular targets. The phosphoryl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. The chloroacetate group can undergo hydrolysis to release active compounds that exert biological effects. The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
1-(Dibutoxyphosphoryl)prop-2-en-1-yl chloroacetate: Similar structure but with butoxy groups instead of propoxy groups.
1-(Dipropoxyphosphoryl)prop-2-en-1-yl bromoacetate: Similar structure but with a bromoacetate group instead of a chloroacetate group.
Uniqueness
1-(Dipropoxyphosphoryl)prop-2-en-1-yl chloroacetate is unique due to its specific combination of phosphoryl and chloroacetate groups, which confer distinct chemical reactivity and biological activity. The propoxy groups provide a balance between hydrophobicity and hydrophilicity, making the compound versatile for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
53722-21-7 |
|---|---|
Molecular Formula |
C11H20ClO5P |
Molecular Weight |
298.70 g/mol |
IUPAC Name |
1-dipropoxyphosphorylprop-2-enyl 2-chloroacetate |
InChI |
InChI=1S/C11H20ClO5P/c1-4-7-15-18(14,16-8-5-2)11(6-3)17-10(13)9-12/h6,11H,3-5,7-9H2,1-2H3 |
InChI Key |
GDUNYXKHQNOUDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C(C=C)OC(=O)CCl)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-tert-Butyldiazenyl]butan-1-ol](/img/structure/B14629158.png)
![Ethyl 2-[(3-chloropropanoyl)amino]benzoate](/img/structure/B14629168.png)

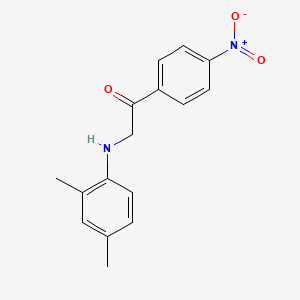
![Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl-](/img/structure/B14629176.png)
![Diethyl [phenyl(phenylcarbamoyl)amino]propanedioate](/img/structure/B14629177.png)
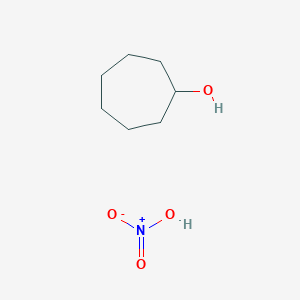


![[(2R,3S)-2-Phenyl-3,4-dihydro-2H-1-benzopyran-3-yl]methanol](/img/structure/B14629188.png)
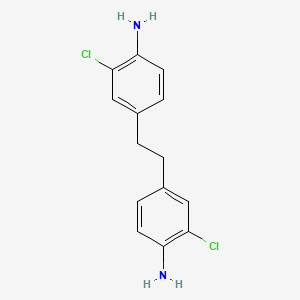
![1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14629209.png)
